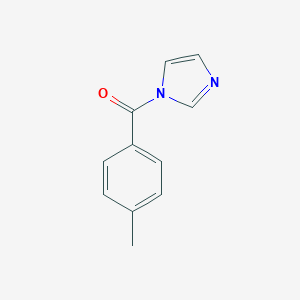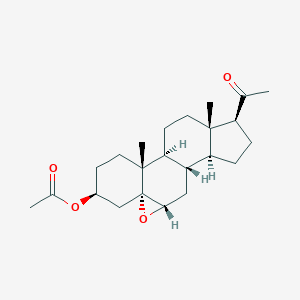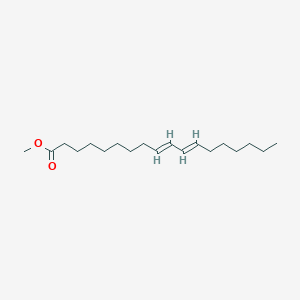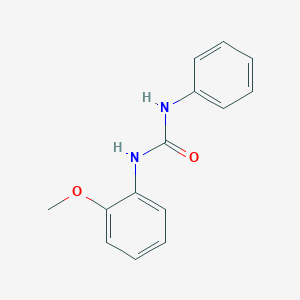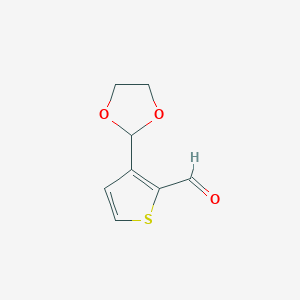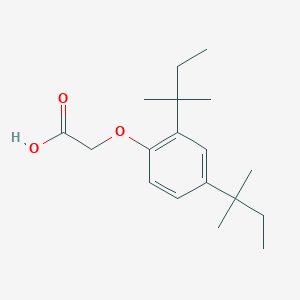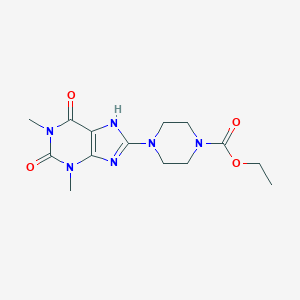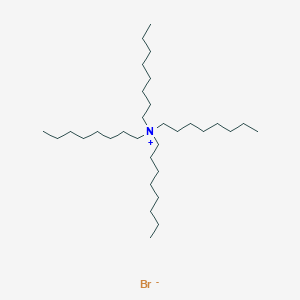
N-(4-phenylbut-3-en-2-ylidene)hydroxylamine
説明
N-(4-phenylbut-3-en-2-ylidene)hydroxylamine, also known as PBH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PBH is a versatile molecule that can be used in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry.
作用機序
N-(4-phenylbut-3-en-2-ylidene)hydroxylamine exerts its biological activity through the formation of a reactive intermediate, which can interact with various biological macromolecules, including proteins, DNA, and RNA. The mechanism of action of this compound is complex and depends on the specific biological target. This compound has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. This compound has also been shown to modulate the immune system and enhance the activity of natural killer cells.
実験室実験の利点と制限
N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, this compound also has some limitations, including its potential toxicity and reactivity towards biological macromolecules.
将来の方向性
There are several future directions for N-(4-phenylbut-3-en-2-ylidene)hydroxylamine research, including the development of new synthetic methods, the investigation of its biological activity against new targets, and the optimization of its pharmacological properties for drug development. This compound also has potential applications in materials science, including the development of new sensors and catalysts.
Conclusion:
In conclusion, this compound is a versatile molecule that has gained significant attention in scientific research due to its unique properties. This compound has potential applications in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry. Further research is needed to fully understand the potential of this compound and to optimize its properties for various applications.
合成法
N-(4-phenylbut-3-en-2-ylidene)hydroxylamine can be synthesized through a simple and efficient one-pot reaction using readily available starting materials. The synthesis involves the condensation of aldehyde and hydroxylamine in the presence of a catalyst. The reaction proceeds under mild conditions, and the yield of this compound is typically high.
科学的研究の応用
N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has been extensively studied for its potential application in various fields of research. In organic chemistry, this compound has been used as a versatile building block for the synthesis of various compounds, including heterocycles, amino acids, and peptides. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-(4-phenylbut-3-en-2-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9(11-12)7-8-10-5-3-2-4-6-10/h2-8,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVPVEBIPIJKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303675 | |
| Record name | 3-Buten-2-one, 4-phenyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2887-98-1 | |
| Record name | 3-Buten-2-one, 4-phenyl-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2887-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-2-one, 4-phenyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



